N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
CAS No.:
Cat. No.: VC13232850
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O4 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
| Standard InChI | InChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
| Standard InChI Key | NOBGTNKRNFAMFU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is C₁₉H₁₉N₃O₄, with a molecular weight of 353.4 g/mol. Its structure comprises a central 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group at position 3 and a propanamide chain terminating in a 3-methoxyphenyl moiety. The methoxy groups at the para position on the oxadiazole ring and the meta position on the amide nitrogen create electronic asymmetry, influencing solubility, reactivity, and intermolecular interactions.
Key physicochemical properties include:
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LogP (Octanol-Water Partition Coefficient): Estimated at 3.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems.
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 6 acceptors (oxadiazole O, amide O, methoxy O), facilitating interactions with biological targets.
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Topological Polar Surface Area (TPSA): 85 Ų, suggesting moderate blood-brain barrier permeability .
Synthesis and Optimization
The synthesis of N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves sequential reactions to construct the oxadiazole ring and propanamide side chain.
Step 1: Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole core is synthesized via cyclization of a nitrile oxide and an amidoxime. For example:
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4-Methoxybenzamidoxime is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux .
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The amidoxime undergoes cyclization with 3-(3-methoxyphenyl)propanoic acid chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran
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Temperature: 0–25°C
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Yield: ~65–75%
Step 2: Amidation to Attach the Propanamide Moiety
The carboxylic acid intermediate is converted to the amide via activation with thionyl chloride (SOCl₂), followed by reaction with 3-methoxyaniline:
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3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is treated with SOCl₂ to form the acyl chloride.
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The acyl chloride reacts with 3-methoxyaniline in the presence of a base (e.g., pyridine) to yield the final product.
Optimization Challenges:
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Regioselectivity: Competing 1,3-dipolar cycloadditions may form isomeric byproducts; careful control of stoichiometry and temperature minimizes this .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H oxadiazole),
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δ 7.65 (t, J = 8.0 Hz, 1H, Ar-H amide),
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δ 6.94–6.88 (m, 4H, Ar-H methoxy),
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δ 3.82 (s, 3H, OCH₃ oxadiazole),
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δ 3.75 (s, 3H, OCH₃ amide),
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δ 2.95 (t, J = 7.2 Hz, 2H, CH₂CO),
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δ 2.68 (t, J = 7.2 Hz, 2H, CH₂ oxadiazole).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 171.2 (C=O amide),
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δ 167.5 (C=N oxadiazole),
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δ 160.1 (C-O methoxy),
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δ 130.5–114.2 (aromatic carbons),
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δ 55.4 (OCH₃),
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δ 35.2 (CH₂CO),
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δ 30.8 (CH₂ oxadiazole).
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Infrared (IR) Spectroscopy
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νmax (cm⁻¹): 3280 (N-H stretch), 1665 (C=O amide), 1610 (C=N oxadiazole), 1250 (C-O methoxy).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₉H₁₉N₃O₄ [M+H]⁺: 354.1453
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Observed: 354.1456.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.6 | p53-mediated apoptosis |
| A549 (Lung) | 12.3 | HDAC inhibition |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
The 3-methoxy group may enhance DNA intercalation, while the 4-methoxy substituent improves solubility and target affinity .
Antioxidant Properties
Electron-donating methoxy groups confer radical-scavenging activity. In DPPH assays, analog 9b exhibited an IC₅₀ of 56.69 μM, outperforming ascorbic acid (74.55 μM) .
Materials Science Applications
Liquid Crystals
The planar oxadiazole core and flexible propanamide chain enable mesophase formation. Analogous compounds exhibit nematic phases at 120–180°C, with dielectric constants ~3.5–4.2, suitable for display technologies.
Fluorescent Probes
Conjugation of the oxadiazole ring with methoxyphenyl groups produces blue fluorescence (λem = 450 nm). Quantum yields of 0.45–0.55 make these compounds viable for bioimaging.
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